2-Ethoxy-6,7-difluoroquinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-6,7-difluoroquinoxaline is a fluorinated heterocyclic compound that belongs to the quinoxaline family Quinoxalines are nitrogen-containing aromatic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-6,7-difluoroquinoxaline typically involves the nucleophilic substitution of fluorine atoms in the quinoxaline ring. One common method is the reaction of 2,3-disubstituted 6,7-difluoroquinoxaline with ethoxy groups under specific conditions. For example, the reaction can be carried out using dialkylamines, sodium azide, or sodium methoxide as nucleophiles .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-6,7-difluoroquinoxaline undergoes various chemical reactions, including:
Nucleophilic Substitution: Replacement of fluorine atoms with nucleophiles such as amines, azides, and alkoxides.
Oxidation and Reduction: The compound can participate in redox reactions, leading to the formation of quinoxaline derivatives with different oxidation states.
Substitution Reactions: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: Dialkylamines, sodium azide, sodium methoxide.
Solvents: Acetonitrile, dimethyl sulfoxide (DMSO), acetic acid.
Catalysts: Acid catalysts such as hydrochloric acid (HCl) for certain substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinoxalines, which can be further functionalized for specific applications in medicinal chemistry and materials science.
Scientific Research Applications
2-Ethoxy-6,7-difluoroquinoxaline has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Ethoxy-6,7-difluoroquinoxaline involves its interaction with specific molecular targets and pathways. The electron-withdrawing fluorine atoms enhance the compound’s ability to participate in push-pull interactions, affecting its electronic properties and reactivity . In biological systems, the compound may interact with enzymes and receptors, modulating their activity and leading to various therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
6,7-Difluoroquinoxaline: A precursor to 2-Ethoxy-6,7-difluoroquinoxaline, lacking the ethoxy group.
2,3-Dichloro-6,7-difluoroquinoxaline: Contains chlorine atoms instead of the ethoxy group, leading to different reactivity and applications.
6,7-Difluoroquinoxaline-2,3-dione: A quinoxaline derivative with a dione functional group, used in different chemical and biological contexts.
Uniqueness
This compound is unique due to the presence of both ethoxy and fluorine groups, which confer distinct electronic properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H8F2N2O |
---|---|
Molecular Weight |
210.18 g/mol |
IUPAC Name |
2-ethoxy-6,7-difluoroquinoxaline |
InChI |
InChI=1S/C10H8F2N2O/c1-2-15-10-5-13-8-3-6(11)7(12)4-9(8)14-10/h3-5H,2H2,1H3 |
InChI Key |
DOEWNAYXZWMVNS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC2=CC(=C(C=C2N=C1)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.